molecular formula C15H26N2O3 B2867481 (S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-41-0

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2867481
CAS No.: 1286208-41-0
M. Wt: 282.384
InChI Key: QUNHGJMBXUXYDO-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C15H26N2O3 . It is a derivative of pyrrolidine, featuring a tert-butyl group and a cyclopentanecarbonyl moiety. This compound is primarily used in research and development, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Amide Coupling Reaction: The starting materials, cyclopentanecarboxylic acid and tert-butyl pyrrolidin-3-ylcarbamate , are reacted under amide coupling conditions using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) .

  • Reduction and Protection: Another approach involves the reduction of cyclopentanecarboxylic acid to its corresponding alcohol, followed by protection of the hydroxyl group using tert-butyl carbamate under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides in the presence of a base.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, KMnO4, and acidic conditions.

  • Reduction: LiAlH4, ether solvent, and low temperatures.

  • Substitution: Alkyl halides, aprotic solvents, and strong bases.

Major Products Formed:

  • Cyclopentanecarboxylic acid: (from oxidation)

  • Pyrrolidine derivative: (from reduction)

  • Substituted pyrrolidine derivatives: (from substitution reactions)

Scientific Research Applications

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

  • Biology: The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: can be compared with other similar compounds, such as:

  • tert-Butyl pyrrolidin-3-ylcarbamate

  • Cyclopentanecarboxylic acid

  • Pyrrolidine derivatives

Uniqueness: The presence of the tert-butyl group and the cyclopentanecarbonyl moiety distinguishes this compound from its analogs, providing unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHGJMBXUXYDO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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